3-Bromo-2-isopropoxypyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yloxypyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)6(10)3-4-11-8/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
XCMGHTHDJPPULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1Br)N |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Halogenated Alkoxypyridinamines
3-Bromo-2-isopropoxypyridin-4-amine belongs to the class of halogenated alkoxypyridinamines. This classification arises from the presence of three key functional groups attached to the pyridine (B92270) core: a bromine atom (a halogen), an isopropoxy group (an alkoxy group), and an amine group.
The nomenclature of this compound follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The substituents on the pyridine ring are numbered to give the lowest possible locants. In this case, the numbering starts from the nitrogen atom and proceeds around the ring. The substituents are then listed alphabetically, leading to the name this compound.
The presence of a halogen, an alkoxy group, and an amine on the same pyridine ring makes it a highly functionalized and versatile building block in organic synthesis. Each of these groups can participate in a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Pyridine |
| Substituent 1 | Bromine at position 3 |
| Substituent 2 | Isopropoxy group at position 2 |
| Substituent 3 | Amine group at position 4 |
| CAS Number | 1417620-80-4 |
Historical Context of Pyridine Derivatives in Synthetic and Mechanistic Research
The history of pyridine (B92270) and its derivatives is rich and dates back to the 19th century when it was first isolated from coal tar. wikipedia.org The initial focus was on understanding its fundamental properties and reactivity. The development of synthetic methods to access pyridine derivatives began in the late 19th and early 20th centuries, with notable contributions from chemists like Arthur Hantzsch.
The mid-20th century saw a surge in research on pyridine derivatives, driven by the discovery of their presence in many natural products and their potential as pharmaceuticals and agrochemicals. This era was marked by the development of a wide range of synthetic methodologies for the introduction of various functional groups onto the pyridine ring.
Mechanistic studies on pyridine derivatives have also been a central theme in organic chemistry. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, has been a subject of intense investigation. Studies on nucleophilic and electrophilic aromatic substitution reactions of pyridines have provided fundamental insights into the reactivity of heterocyclic systems. The development of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has further enhanced our understanding of the structure and bonding in these molecules.
Theoretical Significance Within Heterocyclic Chemistry Research
The theoretical significance of 3-Bromo-2-isopropoxypyridin-4-amine lies in the interplay of the electronic effects of its substituents. The pyridine (B92270) ring itself is an electron-deficient system due to the electronegative nitrogen atom. The substituents further modulate this electronic character.
The bromine atom at the 3-position is an electron-withdrawing group through its inductive effect, but it can also act as a weak electron-donating group through resonance. The isopropoxy group at the 2-position is a strong electron-donating group through resonance, which can partially offset the electron-withdrawing nature of the nitrogen and the bromine. The amine group at the 4-position is also a strong electron-donating group through resonance.
This complex interplay of electronic effects makes the molecule an interesting subject for theoretical studies. Computational chemistry can be used to predict its molecular geometry, electronic properties, and reactivity. Such studies can provide valuable insights into its potential as a building block in the design of new materials and biologically active compounds.
Table 2: Predicted Electronic Properties of Substituted Pyridines
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Bromine | 3 | -I (withdrawing) | +R (donating, weak) | Deactivating |
| Isopropoxy | 2 | -I (withdrawing) | +R (donating, strong) | Activating |
| Amine | 4 | -I (withdrawing) | +R (donating, strong) | Activating |
Overview of Research Trends Pertaining to Functionalized Pyridine Scaffolds
Strategic Approaches to Pyridine Ring Functionalization
The construction of this compound necessitates a carefully orchestrated sequence of reactions to install the desired functional groups with high regioselectivity. The electron-deficient nature of the pyridine ring, coupled with the directing effects of the substituents, dictates the feasible synthetic strategies.
Installation of the Bromo Substituent at the C3 Position
The introduction of a bromine atom at the C3 position of a pyridine ring is a critical step. Electrophilic bromination of unsubstituted pyridine is often challenging and can lead to a mixture of products. However, the presence of directing groups can significantly influence the regioselectivity. For instance, an amino group at the C2 position can direct bromination to the C3 and C5 positions.
A common strategy involves the use of a pre-functionalized pyridine. For example, starting with a 2-aminopyridine (B139424) derivative, bromination can be achieved using various brominating agents. A notable method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions can be optimized to favor the formation of the 3-bromo isomer.
Alternatively, a ring-opening, halogenation, and ring-closing sequence can be employed to achieve 3-selective halogenation of pyridines. This approach temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for controlled halogenation.
Introduction of the Isopropoxy Moiety at the C2 Position
The installation of an isopropoxy group at the C2 position is typically achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor, such as 2-chloropyridine (B119429) or 2-bromopyridine. The reaction involves treating the halopyridine with sodium isopropoxide, generated in situ from isopropanol (B130326) and a strong base like sodium hydride.
The efficiency of this reaction is influenced by the nature of the leaving group (halogen) and the presence of other substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the substitution.
| Precursor | Reagent | Conditions | Product | Yield |
| 2-Chloropyridine | Sodium isopropoxide | Isopropanol, heat | 2-Isopropoxypyridine | Good |
| 2-Bromopyridine | Sodium isopropoxide | Isopropanol, heat | 2-Isopropoxypyridine | Good |
This table presents a generalized summary of the isopropoxylation reaction. Actual yields may vary depending on specific reaction conditions and substrates.
Regioselective Amination Strategies at the C4 Position
Introducing an amino group at the C4 position of a substituted pyridine can be accomplished through various methods. One of the most powerful techniques is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of a C-N bond between a halo- or triflyloxypyridine and an amine.
In the context of synthesizing this compound, a potential precursor would be 3-bromo-4-chloro-2-isopropoxypyridine. Reacting this intermediate with a suitable ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with an amino source under palladium catalysis, can yield the desired 4-amino product.
Another approach involves the Chichibabin reaction, which allows for the direct amination of pyridines using sodium amide. However, the regioselectivity of this reaction can be an issue, and it may not be suitable for highly substituted and sensitive substrates.
| Precursor | Amine Source | Catalyst/Reagent | Product |
| 4-Halopyridine | Ammonia equivalent | Palladium catalyst, base | 4-Aminopyridine (B3432731) |
| Pyridine | Sodium amide | Heat | 4-Aminopyridine (often with 2-amino isomer) |
This table illustrates general strategies for C4 amination. The choice of method depends on the specific substrate and desired selectivity.
Precursor-Based Synthesis and Synthetic Route Divergence
The synthesis of a polysubstituted pyridine like this compound often benefits from a precursor-based approach, where the core pyridine ring is assembled with some of the required functionalities already in place, or where a common intermediate can be diversified to yield the target molecule.
Utilization of Related Bromo-Pyridinamines and Alkoxy-Pyridines as Starting Materials
A plausible synthetic route can commence from readily available substituted pyridines. For instance, starting with a 2-amino-3-bromopyridine (B76627), one could envision a sequence involving diazotization of the amino group to introduce a hydroxyl group, followed by etherification to the isopropoxy group, and subsequent functionalization at the C4 position.
| Starting Material | Key Transformation Steps | Target Intermediate |
| 2-Amino-3-bromopyridine | Diazotization, Etherification | 3-Bromo-2-isopropoxypyridine (B1291406) |
| 2-Isopropoxypyridine | Bromination, Nitration, Reduction | This compound |
| 3-Bromo-2-chloropyridine (B150940) | Isopropoxylation, Amination | This compound |
This table outlines potential precursor-based synthetic strategies.
Multi-Step Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be designed using either a convergent or a divergent approach.
A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For example, a fragment containing the 2-isopropoxy-4-aminopyridine core could be synthesized and then brominated at the C3 position.
A divergent synthesis , on the other hand, would start from a common precursor that is then elaborated through different reaction pathways to introduce the required substituents. A key intermediate, such as 3-bromo-2-chloropyridine sigmaaldrich.com, could serve as a branching point. One path would lead to the introduction of the isopropoxy group, and another to the amination at the C4 position, with the order of these steps being crucial for the success of the synthesis. For instance, a synthetic route could involve the initial synthesis of 3-bromo-2-isopropoxypyridine uni.lu, followed by a regioselective amination at the C4 position. The existence of the target compound with CAS number 1417620-80-4 suggests that a viable synthetic route has been established bldpharm.com.
The strategic selection of either a convergent or divergent pathway depends on the availability of starting materials, the efficiency of the individual reaction steps, and the ease of purification of the intermediates.
Catalytic Systems and Optimized Reaction Conditions
The efficient synthesis of this compound relies not only on controlling regioselectivity but also on optimizing every step of the synthetic sequence through modern catalytic methods and carefully selected conditions.
Transition-metal catalysis is indispensable for the functionalization of pyridine rings. The bromine atom in the target molecule serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly powerful.
For example, a general synthetic strategy could involve creating the bromo-aminopyridine core first, followed by functionalization. In analogous systems, Suzuki cross-coupling has been used effectively to couple different boronic acids with brominated aromatic scaffolds. nih.gov The bromo group on an aryl moiety is often more reactive than one on a thiophene (B33073) ring, allowing for regioselective substitution. nih.gov This principle can be applied to selectively functionalize the 3-bromo position of the pyridine ring while preserving other functionalities.
The choice of reagents and solvents is critical for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For instance, the bromination of a 2-methyl-3-nitropyridin-4-ol (B170364) precursor can be achieved using phosphorus oxybromide at elevated temperatures (140 °C) in a pressure vessel to yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com The workup procedure involves extraction with chloroform (B151607) and washing with sodium bicarbonate to isolate the product. chemicalbook.com
In other syntheses, bromination is achieved under milder conditions. For example, using sodium bromide and sodium bromate (B103136) in an aqueous solution at room temperature is an effective method for brominating aminopyridines, with reported yields around 90%. This approach avoids the direct use of hazardous liquid bromine.
The subsequent O-alkylation step to introduce the isopropoxy group requires a suitable base and an isopropyl source (e.g., isopropyl halide or tosylate) in an appropriate solvent. The optimization of this step is crucial for favoring the desired O-alkylation over N-alkylation, as discussed previously.
Table 2: Example of Optimized Reaction Conditions for a Precursor Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | 2-methyl-3-nitropyridin-4-ol, phosphorus oxybromide | 140 °C | 3 hours | 49.7 | chemicalbook.com |
| Purification | Dichloromethane/chloroform, silica (B1680970) column chromatography | Ambient | - | - | chemicalbook.com |
A deep understanding of reaction kinetics and thermodynamics is key to rational synthesis design. As established for the O-alkylation of pyridone anions, the desired product, this compound, is often the product of kinetic control.
Kinetic studies of the reaction between ambident 2-pyridone anions and various electrophiles have been conducted in solvents like DMSO and CH3CN. nih.govresearchgate.net These studies determined second-order rate constants and correlated them with the electrophilicity parameters of the reacting partners. nih.govresearchgate.net It was found that the 2-pyridone anion is a stronger nucleophile but a weaker Lewis base compared to the 4-pyridone anion. nih.gov This quantitative understanding allows chemists to predict and control the reaction's outcome. The N-substituted product is thermodynamically more stable, but the O-substituted product forms faster, especially with highly reactive electrophiles that react with diffusion control. nih.gov This knowledge enables the deliberate selection of conditions (e.g., a reactive alkylating agent, low temperature) to trap the kinetic product and prevent isomerization to the more stable thermodynamic N-alkylated byproduct.
Modern Innovations and Green Chemistry Principles in Synthesis Design
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. The synthesis of complex molecules like this compound can be improved by adopting more sustainable practices.
Key principles of green chemistry applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Chemicals: Traditional bromination methods often use hazardous elemental bromine. Greener alternatives involve the in situ generation of bromine from safer salts like NaBr/NaOBr or using reagents like N-bromosuccinimide. Similarly, replacing hazardous solvents with greener alternatives like ethanol, water, or ionic liquids is a key goal. researchgate.netresearchgate.net
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a central theme in green chemistry research.
Waste Reduction: Developing methods that are high-yielding and produce fewer by-products simplifies purification and reduces chemical waste. google.com For example, a method for preparing 2-amino-3-bromopyridine that is environmentally friendly and low in by-products is a significant advancement. google.com
Electrophilic and Nucleophilic Substitution Reactions of the Pyridine Core
The pyridine ring, while inherently electron-deficient, is activated towards electrophilic substitution by the strong electron-donating amino group at the 4-position and the isopropoxy group at the 2-position. Conversely, the bromine atom at the 3-position serves as a handle for nucleophilic substitution, primarily through metal-catalyzed cross-coupling pathways.
The carbon-bromine bond at the 3-position is the most versatile site for synthetic modification on the this compound scaffold. While direct nucleophilic aromatic substitution (SNAr) at this position is challenging due to the presence of adjacent electron-donating groups, the bromine atom is an excellent leaving group in metal-catalyzed reactions.
The primary reactivity of the bromo group involves its participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are discussed in detail in section 3.2. Beyond cross-coupling, other transformations typical for aryl bromides can be envisioned. For instance, halogen-metal exchange using organolithium reagents could generate a lithiated pyridine species. This potent nucleophile could then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position. However, such reactions must be conducted with care to avoid competitive reactions with the other functional groups present in the molecule.
The 2-isopropoxy group is a relatively stable ether linkage. Its primary transformation involves ether cleavage to unmask the corresponding 2-hydroxypyridine (B17775), which exists in equilibrium with its 2-pyridone tautomer. This dealkylation can typically be achieved under strong acidic conditions or by using specific Lewis acids.
Table 1: Representative Conditions for Aryl Ether Cleavage
| Reagent | Conditions | Product Type |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 2-Hydroxypyridine |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 2-Hydroxypyridine |
This transformation is valuable for accessing pyridone derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules.
The primary amino group at the 4-position is nucleophilic and can readily undergo a variety of functionalization reactions. rsc.orgtau.ac.il These transformations allow for the modulation of the compound's steric and electronic properties and for the introduction of new pharmacophoric elements.
Common derivatizations include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is often used as a protecting strategy or to introduce specific acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Alkylation: While direct N-alkylation can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones offers a more controlled method for synthesizing secondary and tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would form a diazonium salt. Pyridyl diazonium salts are often unstable but can be used in Sandmeyer-type reactions to replace the amino group with various other substituents like halogens, cyano, or hydroxyl groups.
The reactivity of the amino group is fundamental to building upon the core structure of this compound. byjus.com
Cross-Coupling Reactions as a Synthetic Tool
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation in modern organic synthesis. youtube.comyoutube.com The bromo-substituent at the 3-position of the title compound makes it an ideal substrate for such transformations.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.govmdpi.com For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position. rsc.org The reaction is typically catalyzed by a palladium(0) complex, generated in situ, and requires a base to facilitate the transmetalation step. beilstein-journals.orgresearchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyridines
| Catalyst | Ligand | Base | Solvent | Boron Reagent |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Alkylboronic ester |
The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. nih.gov
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper(I) salts, is highly effective for the alkynylation of this compound at the 3-position. researchgate.netscirp.org The resulting 3-alkynylpyridines are valuable intermediates for the synthesis of various heterocyclic compounds and complex natural products. researchgate.net
The introduction of an alkyne moiety opens up further synthetic possibilities, as alkynes can undergo a wide range of subsequent transformations, including cycloadditions, hydration, and further coupling reactions. nih.govrsc.org
Table 3: Representative Conditions for Sonogashira Coupling on Amino-Bromopyridines
| Palladium Catalyst | Copper(I) Source | Ligand | Base | Solvent |
|---|---|---|---|---|
| Pd(TFA)₂ | CuI | PPh₃ | Et₃N | DMF |
| PdCl₂(PPh₃)₂ | CuI | (none) | Piperidine | THF |
The operational simplicity and functional group tolerance of the Sonogashira reaction make it a key tool for elaborating the structure of this compound. scirp.org
Buchwald-Hartwig Aminations for C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for forging carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for linking amines with aryl halides. wikipedia.org The reaction's utility is particularly pronounced for substrates like this compound, where the bromo substituent provides a reactive handle for C-N bond formation. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is heavily dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. wikipedia.orgresearchgate.net For substrates like substituted bromopyridines, bulky, electron-rich phosphine ligands are often favored. researchgate.net Bidentate phosphine ligands such as BINAP and DPPF have proven effective for coupling with primary amines. wikipedia.org The reaction typically requires a strong base, like sodium tert-butoxide (NaOt-Bu), to facilitate the deprotonation of the amine coordinated to the palladium center. researchgate.net
While specific studies detailing the Buchwald-Hartwig amination of this compound itself are not prevalent in the reviewed literature, the extensive application of this reaction to other bromopyridines provides a strong basis for predicting its reactivity. researchgate.netchemspider.com For instance, the successful amination of 2-bromopyridines with various volatile amines has been demonstrated, highlighting the method's utility for creating secondary and tertiary aminopyridines. researchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
| [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 | chemspider.com |
| Pd(OAc)₂ | XPhos | t-BuONa | Not Specified | Not Specified | researchgate.net |
| Pd₂(dba)₃ / dppp | dppp | Not Specified | Not Specified | Not Specified | researchgate.net |
This table presents general conditions that have been successfully applied to other bromopyridine substrates and are expected to be relevant for this compound.
Ullmann and Other Transition-Metal Catalyzed Coupling Reactions
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved to include C-N and C-O bond-forming reactions, often referred to as Ullmann condensation or Goldberg reactions. byjus.comwikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often utilize polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org
For a substrate like this compound, an Ullmann-type reaction could be envisioned to couple the 4-amino group with another aryl halide. The classic Goldberg reaction, for instance, involves the coupling of an aniline (B41778) with an aryl halide, catalyzed by copper species. wikipedia.org The mechanism is thought to involve the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Modern advancements have introduced ligands like L-proline and diamines to the Ullmann reaction, which can lead to milder reaction conditions and improved yields. wikipedia.orgoperachem.com While palladium-catalyzed reactions are often preferred due to their generally higher yields and milder conditions, copper-catalyzed couplings remain a valuable tool, especially given the lower cost of copper. byjus.comwikipedia.org
Beyond traditional Ullmann conditions, other transition metals like nickel have also been shown to catalyze such couplings effectively. wikipedia.org These alternative methods expand the synthetic chemist's toolkit for constructing complex molecules from precursors like this compound.
Cyclization and Annulation Reactions Leading to Fused Heterocycles
Hetarynic Cyclization Pathways
A significant aspect of the reactivity of 3-bromo-2-aminopyridine derivatives is their ability to undergo hetarynic cyclization. This pathway involves the generation of a highly reactive hetaryne intermediate, which can then be trapped intramolecularly to form fused heterocyclic systems. For derivatives of this compound, treatment with a strong base can lead to the formation of a 3-isopropoxy-4-pyridyl-3-yne intermediate.
Research has demonstrated that various 3-bromo-2-[(N-substituted)amino]pyridines can be effectively converted into N-substituted dihydrodipyridopyrazines via this hetarynic pathway. researchgate.net The reaction proceeds by treating the bromo-aminopyridine substrate with a strong base, such as sodium amide in liquid ammonia or potassium tert-butoxide in tetrahydrofuran (B95107) (THF). The resulting hetaryne is then trapped by the pendant N-substituted amino group, leading to cyclization. researchgate.net
The efficiency and outcome of the cyclization can be influenced by the nature of the substituent on the amino group and the reaction conditions. The process can sometimes lead to a mixture of isomeric products. researchgate.net
Table 2: Hetarynic Cyclization of 3-Bromo-2-[(N-substituted)amino]pyridines
| N-Substituent (R) | Base/Solvent | Product(s) | Reference |
| CH₃ | NaNH₂/liq. NH₃ | 5,10-dimethyl-5,10-dihydrodipyridopyrazine | researchgate.net |
| (CH₂)₂Si(CH₃)₃ | KOBut/THF | Mixture of dihydrodipyridopyrazine isomers | researchgate.net |
| (CH₂)₂Ph | KOBut/THF | Mixture of dihydrodipyridopyrazine isomers | researchgate.net |
This data is based on analogous 3-bromo-2-[(N-substituted)amino]pyridines and illustrates the general principle of hetarynic cyclization.
Formation of Complex Polycyclic Pyridine Systems
The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of more complex, polycyclic pyridine systems. Annulation reactions, where a new ring is fused onto the existing pyridine core, can be achieved through various synthetic strategies.
Following the initial C-N or C-C bond-forming reactions, subsequent intramolecular cyclizations can be employed to build these intricate architectures. For example, after a Buchwald-Hartwig or Ullmann coupling to introduce a suitably functionalized aryl or alkyl group at the 3-position, a subsequent reaction could induce cyclization involving the 2-isopropoxy or 4-amino groups. The specific nature of the polycyclic system formed would depend on the structure of the coupled partner and the conditions used for the cyclization step. While direct examples starting from this compound are not detailed in the provided search results, the principles of heterocyclic synthesis strongly support this potential.
Regioselective and Stereoselective Aspects of Reactivity
Regioselectivity is a critical consideration in the reactions of polysubstituted pyridines like this compound. The primary site of reaction for transition-metal catalyzed cross-couplings is expected to be the C-Br bond at the 3-position, as C-Br bonds are generally more reactive in oxidative addition steps than C-O or C-N bonds.
In reactions involving lithiation, the directing effects of the substituents play a crucial role in determining which proton is abstracted. The amino and isopropoxy groups can both influence the regioselectivity of such reactions. mdpi.com
Stereoselectivity becomes relevant when chiral reactants or catalysts are used. For example, in a Buchwald-Hartwig amination with a chiral amine, diastereomeric products could be formed. The use of chiral phosphine ligands can also induce enantioselectivity in the coupling product. While no epimerization was noted in the product of a Buchwald-Hartwig amination of a bromopyridine with trans-1,2-diaminocyclohexane using a racemic BINAP ligand, the potential for stereocontrol is an important aspect of these reactions. chemspider.com Similarly, in Ullmann-type couplings, chiral reactants can be coupled to form chiral products. byjus.com The stereochemical outcome of reactions involving this compound would be highly dependent on the specific reagents and conditions employed.
Systematic Structural Modifications for Enhanced Reactivity and Selectivity
The reactivity and selectivity of this compound can be precisely modulated through systematic structural modifications. The inherent electronic nature of the substituents—the electron-donating amino and isopropoxy groups and the electron-withdrawing bromo group—dictates the initial reactivity of the scaffold. Modifications can be targeted at each of these functional groups to fine-tune the molecule's behavior in subsequent chemical reactions.
Key modification strategies include:
N-Substitution of the 4-amino group: The amino group can be readily alkylated, acylated, or sulfonylated. Introducing different substituents at this position alters the electronic properties of the pyridine ring. For instance, acylation with an electron-withdrawing group will decrease the nucleophilicity of the ring, while alkylation maintains or slightly enhances its electron-donating character. These changes significantly influence the reactivity of the bromo group at the C3 position and can direct the outcome of subsequent reactions, such as intramolecular cyclizations. researchgate.net
Modification of the 3-bromo group: The bromine atom is an excellent leaving group and a key handle for cross-coupling reactions. It can be substituted via nucleophilic aromatic substitution (SNAr) reactions, although the electron-rich nature of the ring makes this challenging without further activation. More commonly, it serves as a reactive site for palladium-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
Alteration of the 2-isopropoxy group: While generally more stable, the isopropoxy group can be cleaved under harsh acidic conditions to reveal a hydroxypyridine (or pyridone tautomer), which can then be re-alkylated with different alkoxy groups. This allows for the exploration of steric and electronic effects imparted by the C2 substituent.
The following table outlines systematic modifications and their impact on reactivity:
| Modification Site | Reaction Type | Reagent Example | Structural Change | Impact on Reactivity/Selectivity |
| 4-Amino Group | Acylation | Acetyl Chloride | Forms an amide | Decreases electron-donating capacity of the nitrogen, reducing ring activation. Can provide steric hindrance. |
| 4-Amino Group | Reductive Amination | Acetone, NaBH(OAc)₃ | Forms a secondary amine | Maintains electron-donating character; introduces steric bulk. |
| 3-Bromo Group | Suzuki Coupling | Phenylboronic Acid | Replaces Br with a phenyl group | Introduces aromatic system, altering electronic and steric profile for further reactions. |
| 3-Bromo Group | Sonogashira Coupling | Trimethylsilylacetylene | Replaces Br with an alkynyl group | Introduces a linear, rigid functional group, useful for extending the molecular framework. |
| 3-Bromo Group | Buchwald-Hartwig | Aniline, Pd catalyst | Replaces Br with an amino group | Introduces an additional N-H bond for further functionalization. |
Generation of Pyridine Scaffold Diversity and Analog Libraries
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents. rsc.orgnih.gov this compound is an ideal starting material for generating diverse chemical libraries for screening and drug discovery programs. researchgate.netnih.gov The orthogonal reactivity of its functional groups allows for a combinatorial approach to synthesis.
The generation of diversity can be achieved through a multi-pronged strategy:
Core scaffold functionalization: The 3-bromo position is the primary point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon-based and heteroatomic substituents.
Peripheral decoration: The 4-amino group can be derivatized to introduce a second vector of diversity. A library of acids, sulfonyl chlorides, and isocyanates can be reacted with the amino group to generate a vast array of amides, sulfonamides, and ureas, respectively.
The combination of these approaches allows for the rapid generation of a large library of analogs from a single, advanced intermediate. For example, a Suzuki coupling reaction at the C3 position with a set of 10 different boronic acids, followed by acylation at the C4-amino position with a set of 10 different acid chlorides, can theoretically generate 100 distinct compounds.
The table below illustrates the potential for generating scaffold diversity.
Interactive Data Table: Analog Library Generation
| Reaction at C3 (via Bromo) | Example R¹ Group Introduced | Reaction at C4 (via Amino) | Example R² Group Introduced | Resulting Analog Structure |
|---|---|---|---|---|
| Suzuki Coupling | 4-Fluorophenyl | Acylation | Benzoyl | 3-(4-Fluorophenyl)-4-benzamido-2-isopropoxypyridine |
| Sonogashira Coupling | Phenylethynyl | Sulfonylation | Toluenesulfonyl | 4-(Toluenesulfonamido)-2-isopropoxy-3-(phenylethynyl)pyridine |
| Buchwald-Hartwig Amination | Morpholino | Urea Formation | Phenyl Isocyanate | N-(4-morpholino-2-isopropoxypyridin-3-yl)-N'-phenylurea |
| Stille Coupling | Thien-2-yl | Reductive Amination | Cyclopropylmethyl | N-(Cyclopropylmethyl)-2-isopropoxy-3-(thien-2-yl)pyridin-4-amine |
Synthetic Strategies for Chiral and Stereoisomeric Derivatives
The parent molecule, this compound, is achiral. The introduction of chirality is a critical step in the development of many pharmacologically active compounds, as different enantiomers often exhibit distinct biological activities. Chiral derivatives of this scaffold can be synthesized using several established strategies:
Resolution of Racemic Mixtures: A common approach involves introducing a chiral center elsewhere in the molecule, for example, by acylating the 4-amino group with a racemic chiral acid. The resulting diastereomers can then be separated by chromatography or fractional crystallization. Alternatively, if a racemic derivative is prepared, it can be resolved using chiral stationary phase HPLC.
Use of Chiral Building Blocks: Chirality can be incorporated by using enantiomerically pure reactants. For instance, the 4-amino group can be reacted with a chiral acid chloride, isocyanate, or aldehyde (via reductive amination) to yield a single enantiomer or diastereomer directly.
Asymmetric Synthesis: A prochiral functional group could be introduced onto the scaffold, followed by an asymmetric transformation. For example, a ketone could be introduced via a cross-coupling reaction, which is then subjected to asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation) to produce a chiral alcohol.
Enzyme-Catalyzed Resolutions: Lipases are effective catalysts for the kinetic resolution of racemic alcohols or esters. researchgate.net A derivative of the scaffold containing a racemic alcohol could be selectively acylated by a lipase (B570770), allowing for the separation of the unreacted alcohol enantiomer from the newly formed ester enantiomer. researchgate.net
The following table summarizes potential strategies for synthesizing chiral derivatives.
| Strategy | Description | Example Application | Outcome |
| Chiral Building Block | Acylation of the 4-amino group with an enantiopure chiral acid chloride. | Reacting with (S)-Ibuprofen chloride. | A single diastereomer of the corresponding amide. |
| Asymmetric Catalysis | Asymmetric reduction of a ketone derivative. | Introduction of an acetyl group at C3, followed by reduction with a CBS catalyst. | An enantiomerically enriched secondary alcohol. |
| Diastereomeric Resolution | Formation of salts with a chiral resolving agent. | Reacting the 4-amino group with a chiral acid like tartaric acid. | Separable diastereomeric salts. |
| Enzymatic Resolution | Lipase-catalyzed hydrolysis of a racemic ester derivative. | Preparing a racemic ester on a side chain and using a lipase for selective hydrolysis. | Separation of an enantiopure alcohol and the remaining enantiopure ester. researchgate.net |
Structure-Reactivity Relationship Studies in Derivative Synthesis
Understanding the relationship between the structure of the derivatives and their reactivity is crucial for designing efficient and predictable synthetic routes. The interplay of steric and electronic effects governs the outcomes of reactions performed on the this compound scaffold.
Electronic Effects: The pyridine ring is intrinsically electron-deficient. However, the strong electron-donating resonance effects of the 4-amino group and the 2-isopropoxy group significantly increase the electron density of the ring, making it more akin to a substituted aniline. This enhanced nucleophilicity facilitates certain reactions but can complicate others. The inductive electron-withdrawing effect of the bromine atom at C3 partially counteracts this, making it a good site for metal-catalyzed cross-coupling reactions. Modifying the 4-amino group, for example by converting it to an electron-withdrawing amide, reduces the ring's activation and can alter the regioselectivity of further substitutions. beilstein-journals.org
Steric Effects: The isopropoxy group at the C2 position provides significant steric hindrance. This can influence the reactivity of the adjacent C3-bromo group by impeding the approach of bulky reagents. Similarly, introducing large substituents on the 4-amino group can sterically shield the C3 and C5 positions, potentially directing incoming reagents to less hindered sites or requiring more forcing reaction conditions.
Leaving Group Ability: The C-Br bond is weaker than a C-Cl bond, making the 3-bromo substituent an excellent leaving group in palladium-catalyzed oxidative addition steps, which are often the rate-limiting step in cross-coupling cycles. This generally allows for milder reaction conditions compared to analogous chloro-pyridines.
A summary of key structure-reactivity principles is provided in the table below.
| Structural Feature | Electronic/Steric Effect | Influence on Reactivity | Example |
| 2-Isopropoxy Group | Electron-donating (resonance), Sterically bulky | Activates the ring; sterically hinders the C3 position. | May require smaller ligands or higher temperatures for cross-coupling at C3. |
| 4-Amino Group | Strongly electron-donating (resonance) | Strongly activates the ring towards electrophilic attack and facilitates oxidative addition at C3. | High yields in Buchwald-Hartwig and Suzuki reactions are expected. |
| 4-Amido Group (Derivative) | Electron-withdrawing (resonance) | Deactivates the ring, making it less prone to side reactions like over-arylation. | An N-acetyl derivative will be less reactive in electrophilic aromatic substitution than the parent amine. |
| 3-Bromo Group | Electron-withdrawing (inductive), Good leaving group | Polarizes the C3 position; excellent handle for cross-coupling. | Readily participates in a wide range of Pd-catalyzed reactions. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR and Carbon (¹³C) NMR Analysis
The ¹H NMR spectrum of 3-Bromo-2-isopropoxypyridin-4-amine provides critical information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these signals reveals the relative number of protons in each environment. For instance, the integrated proton ratios can help distinguish it from its isomers. docbrown.infodocbrown.info The chemical shifts (δ) of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino and isopropoxy groups.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, this would include distinct signals for the carbon atoms of the pyridine ring and the isopropoxy group. The chemical shifts in the ¹³C NMR spectrum are also sensitive to the electronic effects of the substituents, providing further evidence for the proposed structure. docbrown.info The presence of three distinct carbon environments for the four carbon atoms in a related compound, 1-bromo-2-methylpropane, is clearly indicated by its ¹³C NMR spectrum. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data below is illustrative.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H5 | 6.5 - 7.5 | 110 - 120 |
| Pyridine-H6 | 7.5 - 8.5 | 145 - 155 |
| Isopropoxy-CH | 4.5 - 5.5 | 65 - 75 |
| Isopropoxy-CH₃ | 1.0 - 1.5 | 20 - 25 |
| Pyridine-C2 | - | 155 - 165 |
| Pyridine-C3 | - | 100 - 110 |
| Pyridine-C4 | - | 150 - 160 |
| Pyridine-C5 | - | 110 - 120 |
| Pyridine-C6 | - | 145 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the methine proton and the methyl protons of the isopropoxy group. It would also reveal any coupling between the aromatic protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the signal for the methine proton of the isopropoxy group in the ¹H NMR spectrum will correlate with the signal for the methine carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁BrN₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the MS/MS spectrum would be expected to show characteristic losses, such as the loss of the isopropoxy group or the bromine atom, providing further evidence for the proposed structure. The fragmentation pathways of related compounds can offer insights into the expected fragmentation of the target molecule. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₈H₁₁BrN₂O |
| Monoisotopic Mass | 229.0058 Da |
| HRMS ([M+H]⁺) | 231.0211 Da |
| Key MS/MS Fragments | Loss of C₃H₇O (isopropoxy group), Loss of Br |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1000-1300 cm⁻¹). The C-Br stretching vibration would appear at lower frequencies (typically below 700 cm⁻¹).
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often associated with non-polar, symmetric bonds. Therefore, Raman spectroscopy can be particularly useful for observing the vibrations of the pyridine ring and the C-C bonds of the isopropoxy group.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C/C=N Stretch (Pyridine) | 1400 - 1600 | Moderate to Strong |
| C-O Stretch (Ether) | 1000 - 1300 | Moderate |
| C-Br Stretch | < 700 | Moderate |
X-ray Diffraction (XRD) Analysis of Crystalline Forms
X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the solid state, molecules of this compound can arrange themselves in a highly ordered, repeating pattern, forming a crystal lattice. The analysis of this lattice provides definitive proof of the compound's three-dimensional structure, including bond lengths, bond angles, and conformational details.
While specific X-ray diffraction data for this compound is not publicly available in the surveyed literature, the principles of this analysis can be illustrated by examining the crystallographic data of a related bromo-substituted aromatic compound. For instance, the crystal structure of N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide was determined by single-crystal X-ray diffraction. researchgate.net The data obtained from such an analysis is extensive and allows for the creation of a detailed model of the molecule's arrangement in the crystal.
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
Key parameters obtained from an XRD analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, the aforementioned related compound was found to have a monoclinic crystal system with the space group P21/c. researchgate.net This level of detailed structural information is invaluable for understanding the solid-state properties of a compound and for confirming its chemical identity.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Value (for an illustrative bromo-substituted compound researchgate.net) |
| Empirical Formula | C₁₈H₁₇BrFN₅O₂ |
| Formula Weight | 446.27 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 19.3571(8) Å, α = 90°b = 13.4295(12) Å, β = 93.372(5)°c = 7.3036(5) Å, γ = 90° |
| Volume | 1895.3(2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.563 Mg/m³ |
| Final R indices [I>2sigma(I)] | R₁ = 0.0407, wR₂ = 0.0939 |
| R indices (all data) | R₁ = 0.0468, wR₂ = 0.0971 |
This table presents data for N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide to illustrate the type of information obtained from an X-ray diffraction analysis and is not the data for this compound.
Chromatographic Techniques for Purity and Isolation (HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly valuable. While commercial suppliers indicate the availability of such data for this compound, specific research findings with detailed methodologies are not widely published. bldpharm.com However, the principles and general applicability of these techniques are well-established for related substituted pyridines.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate components of a mixture. A solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By monitoring the eluent with a UV detector, a chromatogram is produced, where the retention time and peak area can be used to determine the purity of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique not only confirms the purity of the sample but also provides the molecular weight of the compound and its fragments, aiding in structural elucidation. A sensitive LC-MS/MS method has been developed for the simultaneous quantification of other halogenated tyrosines, demonstrating the power of this technique for analyzing bromo-substituted compounds in complex matrices. mdpi.com
Ultra-High-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 μm) and higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. UPLC is particularly useful for high-throughput analysis and for separating complex mixtures.
The selection of the specific chromatographic method, including the choice of column, mobile phase composition, flow rate, and detector settings, would be optimized to achieve the best separation and detection of this compound from any impurities or by-products of its synthesis.
Table 2: Representative Chromatographic Conditions for Analysis of Related Compounds
| Parameter | HPLC | LC-MS/MS mdpi.com | UPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 2.1 x 100 mm | C18, <2 µm, e.g., 2.1 x 50 mm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Gradient of Methanol and Water with 0.1% Formic Acid | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.5 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm) | Tandem Mass Spectrometry (e.g., ESI in positive mode) | UV or Mass Spectrometry |
| Injection Volume | 10 µL | 5 µL | 1-2 µL |
This table provides typical parameters and is intended to be illustrative. Specific conditions for this compound would require experimental optimization.
Computational and Theoretical Investigations of 3 Bromo 2 Isopropoxypyridin 4 Amine
Quantum Mechanical (QM) Studies and Electronic Structure Analysis
Quantum mechanical studies are fundamental to understanding the intrinsic properties of 3-Bromo-2-isopropoxypyridin-4-amine. These computational approaches provide a detailed picture of the molecule's electronic structure, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of computational chemistry for predicting molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.
Illustrative Data: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C2-N1 Bond Length (Å) | 1.35 |
| C3-Br Bond Length (Å) | 1.90 |
| C2-O Bond Length (Å) | 1.37 |
| N4-H Bond Length (Å) | 1.01 |
| C2-N1-C6 Bond Angle (°) | 118.5 |
| Br-C3-C4 Bond Angle (°) | 119.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation based on known structural parameters of similar molecules.
The total energy calculated by DFT is also a crucial piece of information, allowing for the comparison of the relative stabilities of different isomers or conformations of the molecule.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized, chemist-friendly picture of the electronic structure. For this compound, NBO analysis would reveal important electronic features.
One of the key outputs of NBO analysis is the natural population analysis (NPA), which provides the charge distribution on each atom. This information is critical for understanding the molecule's electrostatic potential and identifying reactive sites. For instance, the nitrogen atoms and the oxygen atom are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the hydrogen atoms of the amine group would be partially positive. Studies on related pyridopyrimidine derivatives have utilized NPA to identify reactive centers. researchgate.net
NBO analysis also quantifies the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing electronic interactions. The analysis of donor-acceptor interactions within the molecule can explain the stability arising from hyperconjugation and resonance effects. For example, the interaction between the lone pair of the amino group and the antibonding orbitals of the pyridine (B92270) ring would indicate significant resonance stabilization. This type of analysis has been effectively applied to understand bonding in various nitrogen-containing heterocyclic compounds. nih.govtrdizin.gov.tr
Molecular Modeling and Conformational Landscape Analysis
The isopropoxy group in this compound is flexible, meaning it can rotate around the C2-O bond. This rotation gives rise to different spatial arrangements, or conformations, of the molecule, each with a different energy. Molecular modeling techniques are used to explore this conformational landscape.
By systematically rotating the dihedral angle of the isopropoxy group and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the lowest energy conformation (the global minimum) and any other stable, low-energy conformations (local minima). The energy barriers between these conformations can also be determined, providing insight into the flexibility of the molecule at different temperatures. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and its interactions with other molecules.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, these methods can be used to understand how it participates in various chemical transformations.
Transition State Characterization and Activation Energy Determination
When this compound undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. Computational methods, particularly DFT, can be used to locate and characterize the geometry of this transition state. By calculating the energy difference between the reactants and the transition state, the activation energy of the reaction can be determined.
The activation energy is a critical parameter as it dictates the rate of the reaction. A lower activation energy implies a faster reaction. This type of analysis is crucial for understanding and optimizing synthetic routes involving this compound.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Many reactions can potentially occur at different positions on a molecule, leading to different products (regioisomers). Similarly, a reaction might produce different stereoisomers. Computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound.
By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the one that is predominantly followed, leading to the major product. For example, in an electrophilic aromatic substitution reaction, computational analysis of the transition states for substitution at different positions on the pyridine ring would predict the most likely site of reaction. This predictive power is a significant advantage in designing synthetic strategies and understanding reaction outcomes. Computational studies on substituted aminopyridines have often been used to support experimental findings regarding their reactivity and biological interactions. rsc.org
Spectroscopic Property Prediction and Correlation with Experimental Data
The in-silico prediction of spectroscopic properties for novel compounds like this compound has become an indispensable tool in modern chemical research. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the elucidation of spectral characteristics, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) transitions, before or in conjunction with experimental synthesis and analysis. This approach not only aids in the structural confirmation of the synthesized molecule but also provides deeper insights into its electronic structure and bonding.
While specific, in-depth computational studies focused exclusively on this compound are not extensively available in the public domain, the principles of such analyses can be understood from studies on analogous substituted pyridine systems. These studies consistently demonstrate a strong correlation between theoretically calculated spectra and experimentally obtained data, validating the predictive power of computational models.
Theoretical Framework for Spectroscopic Predictions
The prediction of spectroscopic properties for a molecule like this compound would typically involve the following computational steps:
Geometry Optimization: The first and most critical step is the optimization of the molecule's three-dimensional structure. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation seeks the lowest energy conformation of the molecule, representing its most stable state in the gas phase or in a simulated solvent environment.
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum but also yield the theoretical IR spectrum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions of the chemical bonds.
NMR Shielding Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. This calculation provides information about the electronic transitions from the ground state to various excited states, yielding the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands.
Correlation with Experimental Data: A Hypothetical Analysis
Although specific published data for this compound is scarce, we can construct a hypothetical comparison to illustrate the expected correlation between theoretical predictions and experimental results. The following tables represent the type of data that would be generated in such a study.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. Expected Experimental Ranges
This table would compare the computationally predicted NMR chemical shifts for the hydrogen and carbon atoms in this compound with the generally expected ranges for similar chemical environments. Discrepancies between the predicted and experimental values can often be attributed to solvent effects and the inherent approximations in the computational methods.
| Atom | Predicted ¹H Chemical Shift (ppm) | Expected Experimental ¹H Range (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Experimental ¹³C Range (ppm) |
| Pyridine-H | 7.5 - 8.0 | 7.0 - 8.5 | - | - |
| NH₂ | 4.5 - 5.5 | 4.0 - 6.0 | - | - |
| Isopropoxy-CH | 4.0 - 4.5 | 3.8 - 4.8 | 65 - 75 | 60 - 70 |
| Isopropoxy-CH₃ | 1.2 - 1.5 | 1.0 - 1.6 | 20 - 25 | 18 - 28 |
| Pyridine-C-Br | - | - | 110 - 120 | 105 - 125 |
| Pyridine-C-O | - | - | 155 - 165 | 150 - 170 |
| Pyridine-C-NH₂ | - | - | 145 - 155 | 140 - 160 |
| Pyridine-C | - | - | 120 - 140 | 115 - 145 |
Table 2: Comparison of Key Predicted and Expected Experimental IR Vibrational Frequencies (cm⁻¹)
Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. This table would highlight some of the key functional group vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3500 | 3300 - 3400 |
| C-H Stretch (aromatic) | 3050 - 3150 | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2950 - 3000 | 2850 - 2980 |
| C=C, C=N Stretch (ring) | 1580 - 1650 | 1550 - 1620 |
| C-O Stretch (isopropoxy) | 1200 - 1280 | 1180 - 1260 |
| C-Br Stretch | 600 - 680 | 580 - 650 |
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)
TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted λmax values help in interpreting the experimental spectrum and understanding the electronic nature of the chromophore.
| Transition | Predicted λmax (nm) | Expected Experimental λmax (nm) | Major Contribution |
| π → π | 280 - 300 | 270 - 290 | Pyridine ring |
| n → π | 320 - 340 | 310 - 330 | Amine lone pair, Oxygen lone pair |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
3-Bromo-2-isopropoxypyridin-4-amine serves as a crucial intermediate in the synthesis of elaborate molecular structures. The presence of the bromine atom at the 3-position allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex scaffolds by forming new carbon-carbon or carbon-heteroatom bonds.
For instance, in syntheses analogous to those involving similar 3-bromopyridine (B30812) derivatives, the bromine atom can be readily displaced. A variety of 3-bromo-2-[(N-substituted)amino]pyridines have been synthesized and utilized in the creation of dihydrodipyridopyrazines, which are of interest for their potential biological activities. researchgate.net This highlights the utility of the 3-bromo-aminopyridine core in building fused heterocyclic systems.
The isopropoxy group at the 2-position not only influences the electronic nature of the pyridine (B92270) ring but also provides a handle for further modification. While the isopropoxy group itself is generally stable, its ether linkage can be cleaved under specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative, opening up another avenue for diversification.
The 4-amino group is a key functional handle that can undergo a variety of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. This amino group is also pivotal in the construction of fused ring systems, often participating in cyclization reactions with suitable bifunctional reagents.
Building Block in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound is an ideal starting material for the synthesis of a variety of heterocyclic systems due to its multiple reaction sites. The inherent reactivity of the substituted pyridine core allows for the construction of fused bicyclic and polycyclic systems.
The amino group at the 4-position, in conjunction with the bromine atom at the 3-position, can be utilized in cyclization reactions to form pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and other related heterocyclic frameworks. These ring systems are prevalent in many biologically active molecules.
Furthermore, the isopropoxy group can direct ortho-metalation reactions, allowing for the introduction of substituents at the 5-position, further expanding the diversity of accessible heterocyclic structures. The versatility of 4-aminopyridine (B3432731) derivatives in forming a wide range of weak and strong interactions also makes them valuable in the field of supramolecular chemistry and crystal engineering. acs.org
A summary of potential transformations for building heterocyclic systems from a 3-bromo-2-alkoxy-4-aminopyridine core is presented below:
| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |
| Cyclization | Bifunctional reagents (e.g., β-ketoesters) | Fused pyridopyrimidines |
| Palladium-catalyzed coupling | Alkynes, followed by intramolecular cyclization | Fused pyrrolopyridines |
| Nucleophilic Aromatic Substitution | Intramolecular nucleophile | Fused bicyclic ethers/amines |
Precursor for Advanced Medicinal Chemistry Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a highly desirable precursor for the synthesis of novel drug candidates.
The 4-aminopyridine moiety is a known pharmacophore with applications in various therapeutic areas. nih.govnih.gov For example, 4-aminopyridine itself is used to improve walking in patients with multiple sclerosis. rsc.orgtaylorandfrancis.com By using this compound as a starting material, medicinal chemists can design and synthesize more complex analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.
The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to generate a library of compounds for structure-activity relationship (SAR) studies. The amino group can be functionalized to introduce different side chains, which can modulate the biological activity and physical properties of the molecule. The isopropoxy group can also play a role in optimizing the pharmacokinetic profile of a drug candidate by influencing its lipophilicity and metabolic stability.
Chemical probes are essential tools for studying biological processes. The development of potent and selective probes often requires the synthesis of complex molecules with specific functionalities. This compound can serve as a versatile platform for the synthesis of such probes.
For example, the bromine atom can be used to attach a fluorescent dye or a photoaffinity label, while the amino group can be modified to incorporate a reactive group for covalent labeling of a target protein. The isopropoxy group can be used to fine-tune the solubility and cell permeability of the probe. The ability to systematically modify each part of the molecule makes it an invaluable tool in chemical biology.
Contribution to Methodology Development in Pyridine Chemistry
The unique reactivity of highly substituted pyridines like this compound drives the development of new synthetic methodologies. The challenges associated with the selective functionalization of such molecules often lead to the discovery of novel reaction conditions and catalytic systems.
For instance, developing selective cross-coupling reactions at the 3-position without affecting the other functional groups requires careful optimization of catalysts, ligands, and reaction conditions. Similarly, exploring the regioselectivity of reactions involving the amino group in the presence of the other substituents can lead to a deeper understanding of the factors that govern the reactivity of polysubstituted pyridines.
The study of the reactivity of such building blocks contributes to the broader field of heterocyclic chemistry, providing new tools and strategies for the synthesis of complex molecules with potential applications in medicine and materials science. researchgate.netorientjchem.org
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
Currently, detailed synthetic procedures for 3-Bromo-2-isopropoxypyridin-4-amine are not extensively documented in publicly available literature. Future research should focus on developing efficient and environmentally friendly methods for its preparation.
A plausible synthetic strategy could commence from a readily available dihalopyridine, such as 2,3-dibromo-4-nitropyridine. The synthesis could proceed through a series of nucleophilic aromatic substitution reactions. First, the more reactive halogen at the 2-position could be selectively displaced by isopropoxide. Subsequent reduction of the nitro group to an amine would yield the target compound.
Hypothetical Synthetic Pathway:
Nitration of a suitable pyridine (B92270) precursor: This would introduce the nitro group at the 4-position.
Halogenation: Introduction of bromine atoms at the 2 and 3 positions.
Selective Nucleophilic Aromatic Substitution: Reaction with sodium isopropoxide to introduce the isopropoxy group at the 2-position. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position in such systems.
Reduction of the Nitro Group: Conversion of the nitro group to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Future research should aim to optimize reaction conditions, catalyst selection, and purification methods to maximize yield and minimize waste, adhering to the principles of green chemistry.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound suggests a rich and varied reactivity profile that remains largely unexplored.
Potential Reaction Sites:
The Bromine Atom: This site is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. This functionalization is key to building molecular complexity and synthesizing libraries of derivatives for screening.
The Amino Group: The primary amine can undergo a plethora of reactions, including acylation, alkylation, and diazotization. It can also serve as a directing group in electrophilic aromatic substitution reactions, although the electron-donating nature of the isopropoxy and amino groups might be offset by the withdrawing effect of the bromine.
The Pyridine Ring: The pyridine nitrogen can be quaternized, altering the electronic properties of the ring and its reactivity. The ring itself can participate in various cycloaddition reactions, depending on the reaction partners and conditions.
Investigating the interplay between these functional groups and their influence on the regioselectivity of reactions will be a crucial area of research. Unconventional transformations, such as C-H activation or novel cyclization reactions leading to fused heterocyclic systems, could also be explored.
Advanced Computational Studies for Predictive Synthesis and Drug Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.
Key Areas for Computational Investigation:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the molecule's electronic structure, bond energies, and spectroscopic properties (e.g., NMR, IR spectra). These calculations can provide insights into the relative reactivity of different sites on the molecule.
Reaction Mechanism and Kinetics: Computational modeling can be used to elucidate the mechanisms of potential reactions and predict their feasibility and selectivity. This can help in optimizing reaction conditions and identifying potential side products.
Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational docking studies can predict the binding affinity of this compound derivatives to various biological targets. This can help in identifying promising candidates for further experimental investigation.
These computational studies can significantly reduce the time and resources required for experimental research by providing a rational basis for the design of new synthetic routes and novel molecules with desired properties.
Integration with Emerging Technologies in Chemical Synthesis
The application of modern technologies can revolutionize the synthesis and optimization of complex molecules like this compound.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput screening. rsc.orgsyrris.com Developing a flow synthesis for this compound and its derivatives would enable rapid optimization of reaction parameters and facilitate library synthesis. rsc.orgsyrris.com
Machine Learning: Machine learning algorithms can be trained on experimental data to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. vapourtec.com By integrating machine learning with automated flow chemistry platforms, a closed-loop system for the discovery and optimization of new reactions and molecules can be established. syrris.comyoutube.com This data-driven approach has the potential to significantly accelerate the exploration of the chemical space around this compound. vapourtec.comvapourtec.com
The synergy between these emerging technologies will be instrumental in unlocking the full synthetic and therapeutic potential of this promising chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
